

2-(Ethyl(phenyl)amino)ethyl acetate CAS number information

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Compound of Interest

2-(Ethyl(phenyl)amino)ethyl
acetate

Cat. No.:

B1607223

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Technical Guide: 2-(Ethyl(phenyl)amino)ethyl acetate

Disclaimer: A specific Chemical Abstracts Service (CAS) number for **2- (Ethyl(phenyl)amino)ethyl acetate** has not been definitively identified in public databases. The following information is compiled from data on structurally similar compounds and established chemical principles to provide a predictive technical profile for research and development purposes.

Introduction

2-(Ethyl(phenyl)amino)ethyl acetate is an organic compound featuring a tertiary amine and an ester functional group. Its structure, containing an N-ethylaniline core linked to an ethyl acetate moiety via an ethyl bridge, suggests potential applications in chemical synthesis as an intermediate and possible biological activity. This guide provides a summary of predicted physicochemical properties, potential synthetic routes, and hypothetical biological activities to aid researchers, scientists, and drug development professionals in their investigation of this molecule.

Physicochemical and Spectral Data



Quantitative data for the target compound is not readily available. The following tables present data for key structural analogs to provide an estimated profile.

Table 1: Physicochemical Properties of Analogous Compounds

Property	N-Ethyl-N-(2- hydroxyethyl)anilin e (Precursor)[1][2]	N-Ethylaniline[3][4]	Ethyl Phenylacetate
CAS Number	92-50-2	103-69-5	101-97-3
Molecular Formula	C10H15NO	C8H11N	C10H12O2
Molecular Weight	165.23 g/mol	121.18 g/mol	164.20 g/mol
Appearance	Clear yellow liquid after melting	Colorless liquid, turns brown on exposure to light and air	Colorless liquid
Melting Point	36-38 °C	-63 °C	Not Applicable
Boiling Point	268 °C	205 °C	229 °C
Density	1.02 g/mL	0.963 g/cm ³	1.03 g/mL
Flash Point	120 °C	85 °C	81 °C
Water Solubility	4.975 g/L at 20 °C	Insoluble	1,478 mg/L at 25 °C
LogP	1.88	2.2	2.3

Table 2: Predicted Spectral Data for 2-(Ethyl(phenyl)amino)ethyl acetate



Spectral Data	Predicted Characteristics	
¹ H NMR	Signals expected for the aromatic protons of the phenyl group, quartet and triplet for the N-ethyl group, and characteristic shifts for the two methylene groups of the ethyl acetate bridge. A singlet or triplet is expected for the methyl group of the acetate.	
¹³ C NMR	Resonances anticipated for the carbons of the phenyl ring, the N-ethyl group, the ethyl bridge, the carbonyl carbon of the ester, and the methyl and methylene carbons of the ethyl acetate group.	
Mass Spectrometry	The molecular ion peak [M]+ would be expected at m/z corresponding to the molecular weight of C12H17NO2. Fragmentation patterns would likely involve cleavage of the ester and ethyl groups.	
Infrared (IR)	Characteristic absorption bands for C=O (ester) stretching, C-N (amine) stretching, and aromatic C-H stretching are expected.	

Experimental Protocols

The synthesis of **2-(Ethyl(phenyl)amino)ethyl acetate** is not explicitly described in the available literature. However, two plausible synthetic routes are proposed based on standard organic chemistry transformations.

Synthesis Route 1: Esterification of N-Ethyl-N-(2-hydroxyethyl)aniline

This is a direct method involving the esterification of the commercially available precursor, N-Ethyl-N-(2-hydroxyethyl)aniline.

Methodology:



- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Ethyl-N-(2-hydroxyethyl)aniline (1 equivalent).
- Reagents: Add an excess of acetic anhydride (approximately 2-3 equivalents) and a catalytic
 amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, acetyl
 chloride in the presence of a non-nucleophilic base like triethylamine can be used.
- Reaction Conditions: The reaction mixture is heated, typically at a temperature range of 50-80°C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess acetic anhydride is quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate.
- Purification: The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Synthesis Route 2: N-Alkylation of N-Ethylaniline

This method involves the reaction of N-ethylaniline with an ethyl haloacetate.

Methodology:

- Reaction Setup: In a suitable flask, dissolve N-ethylaniline (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Reagents: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the amine.[5] Then, add ethyl chloroacetate or ethyl bromoacetate (1-1.2 equivalents) dropwise to the reaction mixture.[5][6]
- Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the substitution reaction. Reaction progress is monitored by TLC.



- Work-up: Once the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent.
- Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The resulting crude product is then purified using column chromatography.

Potential Biological Activity and Signaling Pathways

The precise biological activity of **2-(Ethyl(phenyl)amino)ethyl acetate** is not documented. However, its structural features suggest potential pharmacological relevance.

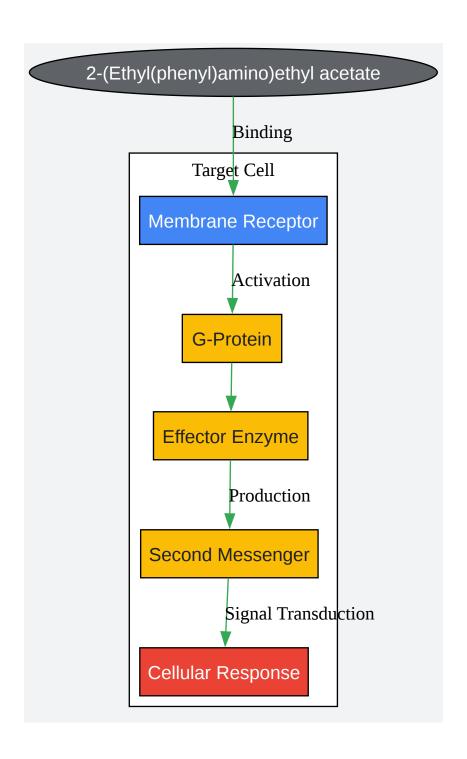
- Tertiary Amine Moiety: Tertiary amines are common in a wide range of biologically active compounds and can influence properties like receptor binding and pharmacokinetics.[7]
- N-Alkylaniline Derivatives: N-alkylanilines are known intermediates in the synthesis of various biologically active molecules, including dyes and pharmaceuticals.[8] Aniline derivatives have been explored for a range of biological activities.[9][10]
- Ester Group: The ethyl ester group can act as a prodrug moiety, which may be hydrolyzed in vivo to a more active carboxylic acid or alcohol.[11] Omega-3-acid ethyl esters, for example, are used to treat high blood triglycerides.[12]

Given the structural similarity to phenethylamines, which are known to act as central nervous system stimulants, it is plausible that **2-(Ethyl(phenyl)amino)ethyl acetate** could interact with monoamine neurotransmitter systems.[13] However, without experimental data, this remains speculative.

Visualizations Proposed Synthesis Workflow









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